(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-24-9-11-25(12-10-24)14-17-18(26)8-7-16-21(27)20(30-23(16)17)13-15-5-4-6-19(28-2)22(15)29-3/h4-8,13,26H,9-12,14H2,1-3H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQIPXHWFZSVCH-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=C(C(=CC=C4)OC)OC)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=C(C(=CC=C4)OC)OC)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the Benzylidene Group: This step involves the condensation of the benzofuran derivative with 2,3-dimethoxybenzaldehyde under basic conditions.
Functionalization with Piperazine:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, benzofuran derivatives are often studied for their potential as enzyme inhibitors and receptor modulators. This compound may exhibit similar activities, making it a candidate for drug discovery.
Medicine
The compound’s potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, and anticancer agent. Further research is needed to fully understand its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core and functional groups may enable the compound to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Structural Differences
The closest analog identified is (2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one (). A comparative analysis is summarized below:
Implications of Structural Variations
This may improve binding affinity but reduce solubility compared to the target compound’s 2,3-dimethoxy configuration .
Piperazine Substituents :
- The 4-methyl group in the target compound offers moderate hydrophobicity, whereas the 4-(2-hydroxyethyl) group in the analog introduces a polar hydroxyl group. This modification likely improves aqueous solubility and may influence pharmacokinetics (e.g., half-life, renal clearance) .
Molecular Weight and Bioavailability :
- The analog’s higher molecular weight (470.5 vs. ~464.5 g/mol) and additional polar groups may reduce membrane permeability, a critical factor for central nervous system (CNS) penetration or oral bioavailability.
Pharmacological and Physicochemical Predictions
While specific activity data for the target compound is unavailable, insights can be extrapolated from structurally related molecules:
- Anticancer Potential: Benzofuran-3(2H)-ones with piperazine substituents are frequently explored as kinase inhibitors (e.g., CDK, EGFR) due to their ability to form hydrogen bonds with catalytic residues .
- Antimicrobial Activity : Methoxy and hydroxy groups are associated with antibacterial and antifungal properties, as seen in isorhamnetin glycosides ().
Biological Activity
(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a complex compound belonging to the benzofuran family, known for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a benzofuran core structure, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The presence of methoxy groups and a piperazine moiety enhances its lipophilicity and bioavailability, potentially influencing its pharmacological profile.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Huh7 (Liver) | < 10 | Induction of apoptosis via ROS generation |
| MDA-MB 231 (Breast) | < 10 | Inhibition of cell proliferation |
| Caco2 (Colon) | < 10 | Activation of caspases leading to apoptosis |
Research indicates that these compounds can induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction, which are critical in cancer therapy .
2. Anti-inflammatory Effects
Benzofuran derivatives have also been reported to exhibit anti-inflammatory properties. For example, certain derivatives significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that this compound may be beneficial in managing chronic inflammatory conditions .
3. Neuroprotective Activity
The compound's structural features suggest potential neuroprotective effects. Some benzofuran derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Parkinson's and depression. Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, which may improve mood and cognitive function .
The biological activity of this compound is attributed to several mechanisms:
- Caspase Activation : Induces apoptosis through the activation of caspases 3 and 7.
- ROS Generation : Triggers oxidative stress leading to cellular damage in cancer cells.
- Cytokine Modulation : Reduces inflammatory cytokines, thereby mitigating inflammation.
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of a series of benzofuran derivatives, including our compound of interest, against multiple tumor cell lines. The results showed that certain derivatives led to a significant decrease in cell viability and increased apoptosis markers after 48 hours of treatment.
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotection, the compound was tested for its ability to inhibit MAO-A and MAO-B activity. The results indicated promising inhibitory effects, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
